molecular formula C7H14ClNO2 B6276371 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride CAS No. 2763779-81-1

1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

Cat. No. B6276371
CAS RN: 2763779-81-1
M. Wt: 179.6
InChI Key:
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Description

1-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride (ADCH) is an organic compound with a unique structure and a wide range of applications in scientific research. It is a cyclic amide, which is a derivative of cyclobutane, and is composed of a carboxylic acid and an amine group. ADCH has been widely studied due to its potential uses in biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has been studied extensively for its potential uses in biochemistry, pharmacology, and medicinal chemistry. It has been used as a model compound for studying the properties of cyclic amides, as well as for exploring the structure-activity relationships of cyclic amides. Additionally, 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has been used in the synthesis of a variety of compounds, including peptidomimetics and peptidomimetic drugs. It has also been used in the synthesis of peptides and peptide-based drugs.

Mechanism of Action

The mechanism of action of 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is not well understood. However, it is believed that the cyclic amide structure of 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is responsible for its biological activity. The cyclic amide structure is thought to interact with the hydrophobic residues of proteins, which can lead to changes in the structure and function of the proteins. Additionally, 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is believed to interact with enzymes, which can lead to changes in the activity of the enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride are not well understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has been shown to inhibit the growth of a variety of fungi, including Candida albicans. In addition, 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and does not produce any unpleasant odors. However, 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is relatively insoluble in water, which can limit its use in some experiments. Additionally, 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is relatively expensive, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research on 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride. These include further studies of its mechanism of action, as well as studies of its potential therapeutic applications. Additionally, further studies of its synthesis and solubility could be beneficial. Additionally, further studies of its potential interactions with other molecules and its potential use as a drug delivery system could be beneficial. Finally, further studies of its potential uses in the synthesis of peptidomimetics and peptidomimetic drugs could be beneficial.

Synthesis Methods

1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride can be synthesized from the reaction of 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid (ADC) and hydrochloric acid (HCl). This reaction is an acid-catalyzed condensation reaction, in which the carboxylic acid group of ADC is protonated by HCl and the amine group is deprotonated, forming a cyclic amide. The reaction proceeds in the presence of a strong acid, such as HCl, and is typically carried out at a temperature of 80°C. The resulting product is a white crystalline solid with a melting point of 138°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethylcyclobutanone", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2,2-dimethylcyclobutanone with sodium borohydride in ethanol to yield 1,1-dimethylethanol", "Step 2: Conversion of 1,1-dimethylethanol to 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride through a series of reactions", "Step 2a: Esterification of 1,1-dimethylethanol with hydrochloric acid to yield 1-chloro-1,1-dimethylethyl chloride", "Step 2b: Reaction of 1-chloro-1,1-dimethylethyl chloride with ammonium acetate in ethanol to yield 1-amino-1,1-dimethylethyl acetate", "Step 2c: Hydrolysis of 1-amino-1,1-dimethylethyl acetate with sodium hydroxide in water to yield 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid", "Step 2d: Conversion of 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid" ] }

CAS RN

2763779-81-1

Product Name

1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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